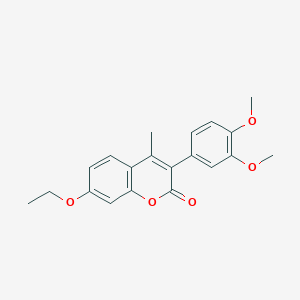
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one” is a complex organic molecule. It contains functional groups such as ethers and ketones, which are common in many organic compounds . The presence of the dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was analyzed using FT-IR, UV–visible, 1 H NMR, HRMS techniques .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, a compound with a similar structure, “3,4-Dimethoxyphenylacetic acid”, reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, “3,4-Dimethoxyphenylacetone”, has a flash point of over 110 °C .Applications De Recherche Scientifique
Structural Analyses and Tautomerism
Research on NH-pyrazoles related to the structural framework of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one reveals insights into annular tautomerism, demonstrating complex patterns of hydrogen bonding and crystallization behaviors in compounds lacking hydroxyl groups. This understanding aids in deciphering molecular interactions and stability, relevant for designing molecules with specific properties (Cornago et al., 2009).
Lactonization and Chemical Reactivity
The study of lactonization products of structurally related compounds highlights the preferred pathways and structural consequences of such reactions. These findings have implications for synthesizing and modifying compounds for enhanced bioactivity or specific research applications (Evans et al., 1995).
Flavone Structures and Antioxidant Potential
Investigations into the structure of flavones, including hymenoxin, provide insights into their antioxidant capacity and molecular geometry. Such research underscores the potential of these compounds in developing therapeutics or supplements targeting oxidative stress-related conditions (Watson et al., 1991).
Synthesis and Modification Techniques
Studies on the reactivity of isocoumarins and the synthesis of dimers from dimethoxyphenol illustrate advanced techniques in organic synthesis, enabling the production of compounds with high antioxidant capacity. These methodologies are crucial for the development of novel drugs and chemicals with specific biological activities (Yamato et al., 1980); (Adelakun et al., 2012).
Photophysical Studies and Chemosensors
Research on substituted 1,2-diarylethenes, including dimethoxycyano-substituted compounds, showcases the utility of these molecules in studying twisted intramolecular charge transfer fluorescence. This work contributes to the development of new materials and sensors for detecting metal ions and other analytes with high sensitivity and specificity (Singh & Kanvah, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFMQWWLMMJPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


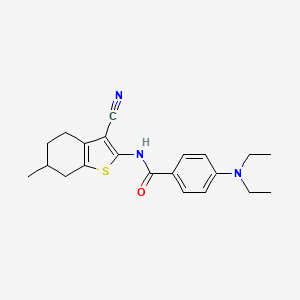
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
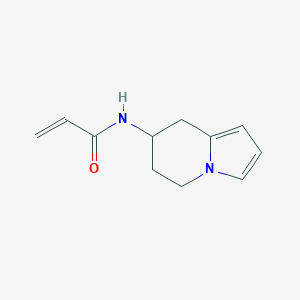
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)
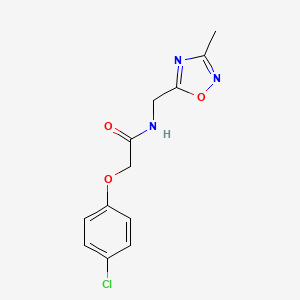
![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

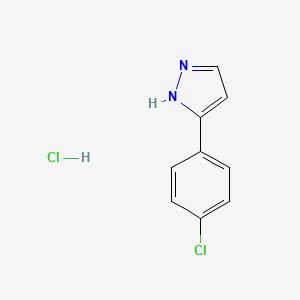
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

